2,4-difluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide
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Description
2,4-difluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MLN4924 and is a small molecule inhibitor of the NEDD8-activating enzyme (NAE).
Scientific Research Applications
Anticancer Activity
Compounds similar to 2,4-difluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide have shown promising results in cancer research. A study by Żołnowska et al. (2016) synthesized derivatives of benzenesulfonamide and found them to exhibit cytotoxic activity against human cancer cell lines. These compounds, including one identified as a hit compound, were effective in inducing apoptosis and had moderate metabolic stability (Żołnowska et al., 2016).
Antibacterial Properties
In the field of antibacterial research, Feng et al. (2021) synthesized modified benzenesulfonamide derivatives and found them to possess notable antibacterial properties. These compounds displayed a structure-activity relationship that could be explored further for potential antibacterial applications (Feng et al., 2021).
Photodynamic Therapy
A study by Pişkin et al. (2020) on zinc phthalocyanine substituted with benzenesulfonamide derivative groups highlighted its potential in photodynamic therapy for cancer treatment. The compound exhibited good fluorescence properties and high singlet oxygen quantum yield, essential for Type II mechanisms in photodynamic therapy (Pişkin et al., 2020).
Herbicidal Applications
In agriculture, derivatives of benzenesulfonamide like chlorsulfuron have been used as herbicides. Sweetser et al. (1982) discovered that chlorsulfuron's selectivity as a postemergence herbicide for small grains is due to the ability of crops to metabolize the herbicide into an inactive product (Sweetser et al., 1982).
Environmental Degradation
The environmental degradation of benzenesulfonamide compounds has also been a subject of research. Braschi et al. (1997) studied the hydrolysis of triasulfuron, a sulfonylurea herbicide, observing that it degrades primarily through the cleavage of the sulfonylurea bridge (Braschi et al., 1997).
properties
IUPAC Name |
2,4-difluoro-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O2S/c1-11-2-9-17(22-21-11)20-13-4-6-14(7-5-13)23-26(24,25)16-8-3-12(18)10-15(16)19/h2-10,23H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOCOONERLTPBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide |
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